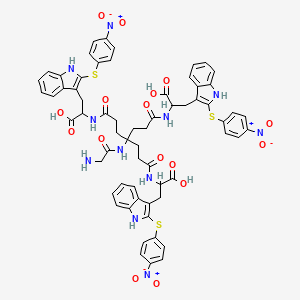

SARS-CoV-2-IN-54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H59N11O16S3 |

|---|---|

Molecular Weight |

1322.4 g/mol |

IUPAC Name |

2-[[4-[(2-aminoacetyl)amino]-7-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-4-[3-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-3-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C63H59N11O16S3/c64-34-56(78)71-63(28-25-53(75)65-50(60(79)80)31-44-41-7-1-4-10-47(41)68-57(44)91-38-19-13-35(14-20-38)72(85)86,29-26-54(76)66-51(61(81)82)32-45-42-8-2-5-11-48(42)69-58(45)92-39-21-15-36(16-22-39)73(87)88)30-27-55(77)67-52(62(83)84)33-46-43-9-3-6-12-49(43)70-59(46)93-40-23-17-37(18-24-40)74(89)90/h1-24,50-52,68-70H,25-34,64H2,(H,65,75)(H,66,76)(H,67,77)(H,71,78)(H,79,80)(H,81,82)(H,83,84) |

InChI Key |

OJDYQRNEDPEFMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

SARS-CoV-2-IN-54: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available scientific information regarding the mechanism of action of SARS-CoV-2-IN-54, a known inhibitor of SARS-CoV-2. The information is based on publicly accessible preclinical data.

Core Mechanism of Action: Inhibition of Papain-Like Protease (PLpro)

This compound, also referred to as Compound 2 in scientific literature, functions as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro).[1] PLpro is a critical viral enzyme essential for the cleavage of the viral polyprotein into functional non-structural proteins (nsps), which are required for viral replication and transcription. Furthermore, PLpro plays a role in the suppression of the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins. By inhibiting PLpro, this compound disrupts these vital viral processes.

The inhibitory action of this compound against PLpro has been demonstrated in biochemical assays.[1] Structural data suggests that the carbamylurea moiety of the inhibitor forms hydrogen bonds with key amino acid residues within the active site of the PLpro enzyme, including Glu167 and Tyr268, and a water-mediated hydrogen bond with K157.[1] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the protease's function.

Antiviral Activity

In addition to its enzymatic inhibition, this compound has demonstrated antiviral activity in cell-based assays. It has been shown to inhibit the replication of SARS-CoV-2 in Vero E6 cells.[1][2] However, it is noteworthy that in the initial studies, the potency of this compound in the viral replication assay was not as high as some other compounds in the same series, despite its good biochemical inhibitory activity against PLpro.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Biochemical Assay | Target | IC50 (μM) | Reference |

| Protease Inhibition | SARS-CoV-2 PLpro | 5.1 | [1] |

| Cell-Based Assay | Cell Line | Virus | IC50/EC50 (μM) | Reference |

| Viral Replication | Vero E6 | SARS-CoV-2 | IC50: 21.4 | [2] |

| Viral Replication | Vero E6 | SARS-CoV-2 | Failed to show significant inhibition in one study | [1] |

Note: The discrepancy in antiviral activity in Vero E6 cells between different sources may be due to variations in experimental conditions or assay formats.

Experimental Protocols

While detailed step-by-step protocols are proprietary to the conducting laboratories, the general methodologies can be inferred from the published data.

PLpro Inhibition Assay (Biochemical)

A common method for assessing the inhibition of viral proteases like PLpro is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by PLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Workflow:

-

Recombinant SARS-CoV-2 PLpro is incubated with varying concentrations of the inhibitor (this compound).

-

The FRET peptide substrate is added to the enzyme-inhibitor mixture.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Replication Assay (Cell-Based)

The antiviral activity of a compound is typically evaluated by its ability to inhibit viral replication in a susceptible cell line, such as Vero E6 cells.

Principle: The assay measures the extent of viral replication in the presence of the inhibitor compared to an untreated control. This can be quantified by various methods, such as measuring the viral RNA levels (qRT-PCR), quantifying viral protein expression (e.g., by ELISA or immunofluorescence), or assessing the virus-induced cytopathic effect (CPE).

General Workflow:

-

Vero E6 cells are seeded in multi-well plates.

-

The cells are treated with a serial dilution of this compound.

-

The treated cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period (e.g., 24-72 hours), the extent of viral replication is measured using one of the methods mentioned above.

-

The EC50 (or IC50 in some notations) value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

References

A Technical Guide to the Discovery and Synthesis of DNDI-6510: A Non-Covalent SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an unprecedented global effort to develop effective antiviral therapeutics. A key target in this endeavor has been the viral main protease (Mpro or 3CLpro), an enzyme essential for the cleavage of viral polyproteins into functional units required for viral replication. This guide provides a detailed technical overview of the discovery and synthesis of DNDI-6510, a potent, non-covalent, isoquinoline-based inhibitor of SARS-CoV-2 Mpro. DNDI-6510 emerged from the COVID Moonshot, a groundbreaking open-science, crowdsourced initiative aimed at delivering a globally accessible and affordable oral antiviral.[1] This document outlines the discovery workflow, mechanism of action, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this promising antiviral candidate.

Discovery of DNDI-6510: An Open-Science Approach

The identification of DNDI-6510 was a result of the COVID Moonshot project, a global consortium of scientists dedicated to the rapid and open discovery of a patent-free COVID-19 antiviral.[1] The project's workflow, from initial hits to the selection of a preclinical candidate, represents a paradigm shift in collaborative drug discovery.

The discovery process began with a high-throughput crystallographic fragment screen at the Diamond Light Source, which identified multiple small molecule fragments binding to the Mpro active site.[2] This structural information was made immediately public, and a crowdsourcing platform was launched, inviting medicinal chemists worldwide to submit designs for more potent inhibitors by growing or merging these fragments.[3]

Thousands of designs were triaged using computational tools, including machine learning and free energy perturbation calculations, to prioritize compounds for synthesis.[4] Over 2,400 compounds were synthesized and tested in a rapid, iterative cycle. This process led to the identification of a potent isoquinoline-based lead compound, which, after further optimization to address metabolic and potential genotoxic liabilities, yielded DNDI-6510 as a preclinical candidate.[5][6]

Mechanism of Action

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is a cysteine protease that cleaves these polyproteins at 11 distinct sites to release non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex (RTC).

DNDI-6510 is a non-covalent, competitive inhibitor that binds to the active site of Mpro. By occupying this catalytic site, it blocks the access of the viral polyprotein substrate, thereby preventing its cleavage. The inhibition of Mpro activity halts the formation of the RTC, which in turn suppresses viral replication and the production of new virions. This mechanism is a critical intervention point in the SARS-CoV-2 life cycle.

Quantitative Biological Data

DNDI-6510 has demonstrated potent inhibition of Mpro and robust antiviral activity against multiple variants of SARS-CoV-2. The following table summarizes key quantitative data for the compound and its predecessor.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| Enzymatic Inhibition | |||

| Mpro IC50 | 37 ± 2 nM | Fluorescence Mpro Inhibition Assay | [5] |

| Antiviral Activity | |||

| EC50 vs SARS-CoV-2 (Delta) | 224 nM | Antiviral CPE Assay | [6] |

| EC50 vs SARS-CoV-2 (Omicron BA.1) | < 20 nM | Antiviral CPE Assay | [6] |

| EC50 (Predecessor Compound) | 64 nM | A549-ACE2-TMPRSS2 CPE Assay | [5] |

| EC50 (Predecessor Compound) | 126 nM | HeLa-ACE2 Antiviral Assay | [5] |

| In Vitro Safety | |||

| Cytotoxicity (CC50) | > 100 µM | In various cell lines | [1] |

| Ames Test | Negative | N/A | [6] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. CPE: Cytopathic Effect.

Experimental Protocols

Synthesis of DNDI-6510

The synthesis of DNDI-6510 involves a multi-step sequence. The following is a representative protocol based on the published synthetic route for early batches, which utilized chiral chromatography for enantiomeric separation.[6]

Step 1: Synthesis of Intermediate Methyl Ester

-

Reaction Setup: To a solution of 2-bromo-4-chlorobenzoic acid and cyclopropyl glycine in a suitable solvent (e.g., Dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Amide Coupling: Stir the reaction mixture at room temperature for 12-16 hours until the reaction is complete as monitored by LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Esterification: Dissolve the crude product in methanol and add a catalyst (e.g., thionyl chloride) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Purification: Concentrate the mixture and purify the resulting racemic methyl ester by flash column chromatography.

Step 2: Chiral Separation

-

Method: Resolve the racemic methyl ester using supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

-

Elution: Use an appropriate mobile phase (e.g., a mixture of CO2 and a polar solvent like methanol with an amine additive for SFC) to separate the (S)- and (R)-enantiomers.

-

Collection: Collect the fractions corresponding to the desired (S)-enantiomer and confirm its enantiomeric excess (>99%).

Step 3: Final Coupling to DNDI-6510

-

Reaction Setup: In a reaction vessel, combine the purified (S)-enantiomer methyl ester, bromo-isoquinoline, a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium carbonate), and a suitable solvent (e.g., Dioxane).

-

Buchwald-Hartwig Amination: Degas the mixture and heat under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100°C for 12-24 hours.

-

Hydrolysis: Upon completion, cool the reaction and add an aqueous solution of a base (e.g., Lithium hydroxide) to hydrolyze the ester.

-

Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield DNDI-6510.

Fluorescence Mpro Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of compounds against SARS-CoV-2 Mpro.[5]

-

Compound Plating: Using an acoustic dispenser, seed test compounds into a 384-well low-volume assay plate. Perform serial dilutions to create a dose-response curve (typically 12 points, starting at 100 µM).

-

Enzyme Preparation: Prepare a solution of SARS-CoV-2 Mpro in assay buffer (20 mM HEPES pH 7.3, 1.0 mM TCEP, 50 mM NaCl, 0.01% Tween-20, 10% glycerol) to a final concentration of 5 nM.

-

Pre-incubation: Dispense the Mpro solution into the assay plate containing the compounds. Allow the plate to incubate at room temperature for 15 minutes to permit compound binding to the enzyme.

-

Reaction Initiation: Prepare a solution of the fluorogenic peptide substrate ([5-FAM]-AVLQSGFR-[Lys(Dabcyl)]-K-amide) in assay buffer to a final concentration of 375 nM. Add the substrate solution to the plate to initiate the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate for a further 30 minutes at room temperature. Measure the increase in fluorescence signal using a plate reader with an excitation/emission filter set of 480/520 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a cell-based assay to determine the antiviral efficacy of compounds in a human lung cell line engineered to be susceptible to SARS-CoV-2 infection.[5][7]

-

Cell Seeding: Seed A549-ACE2-TMPRSS2 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.

-

Viral Infection: Infect the cells with a SARS-CoV-2 isolate at a pre-determined multiplicity of infection (MOI), typically between 0.01 and 0.1. Include uninfected and virus-only controls.

-

Incubation: Incubate the infected plates for 48-72 hours at 37°C with 5% CO2, allowing the virus to replicate and cause cytopathic effects (CPE).

-

Quantification of Cell Viability: Assess cell viability using a reagent such as CellTiter-Glo or by staining with crystal violet.

-

For CellTiter-Glo, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.

-

For crystal violet, fix the cells with formalin, stain with 0.5% crystal violet solution, wash, and solubilize the dye before measuring absorbance at ~570 nm.

-

-

Data Analysis: Normalize the viability data to the uninfected controls (100% viability) and the virus-only controls (0% protection). Calculate the EC50 value by fitting the dose-response curve. Simultaneously, run a parallel plate with compound dilutions on uninfected cells to determine the CC50.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations.

References

- 1. COVID Moonshot | DNDi [dndi.org]

- 2. diamond.ac.uk [diamond.ac.uk]

- 3. diamond.ac.uk [diamond.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Open-science discovery of DNDI-6510, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antiviral Spectrum of a Novel SARS-CoV-2 Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "SARS-CoV-2-IN-54." The following in-depth technical guide is a template designed for researchers, scientists, and drug development professionals to structure their findings on a novel antiviral agent. This document uses a hypothetical compound, herein named "Compound IN-54," to illustrate the presentation of data, experimental protocols, and visualizations as per the user's request.

Introduction

The ongoing evolution of SARS-CoV-2 and the emergence of variants with increased transmissibility or immune evasion capabilities underscore the urgent need for novel, broad-spectrum antiviral therapeutics.[1] Viral entry into host cells is a critical first step in the infection cycle, primarily mediated by the interaction of the viral spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor.[2][3][4][5][6] Following entry, the virus utilizes the host cell's machinery for replication, a process involving viral RNA-dependent RNA polymerase (RdRp) and proteases, which are key targets for antiviral drug development.[7][8][9] This document outlines the preclinical antiviral profile of Compound IN-54, a novel small molecule inhibitor of SARS-CoV-2.

In Vitro Antiviral Spectrum of Compound IN-54

The antiviral activity of Compound IN-54 was evaluated against a panel of SARS-CoV-2 variants and other human coronaviruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in various cell lines.

| Virus | Variant (Lineage) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV-2 | Wild-Type (Wuhan-Hu-1) | Vero E6 | 0.25 | >100 | >400 |

| Alpha (B.1.1.7) | Calu-3 | 0.31 | >100 | >322 | |

| Delta (B.1.617.2) | A549-ACE2 | 0.28 | >100 | >357 | |

| Omicron (B.1.1.529) | Vero E6 | 0.45 | >100 | >222 | |

| MERS-CoV | EMC/2012 | Vero E6 | 1.1 | >100 | >90 |

| SARS-CoV | Urbani | Vero E6 | 0.85 | >100 | >117 |

| HCoV-229E | N/A | Huh7 | 2.5 | >100 | >40 |

Table 1: In Vitro Antiviral Activity of Compound IN-54. Summary of the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) of Compound IN-54 against various coronaviruses.

Hypothetical Mechanism of Action: Inhibition of Host-Mediated Viral Entry

Based on preliminary molecular studies, Compound IN-54 is hypothesized to act by downregulating the expression of the host cell surface protease TMPRSS2. The serine protease TMPRSS2 is crucial for priming the SARS-CoV-2 spike protein, which facilitates the fusion of the viral and cellular membranes, allowing viral entry.[2][3] By reducing the available TMPRSS2, Compound IN-54 effectively limits this essential step in the viral lifecycle.

References

- 1. SARS-CoV-2 Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. Basic mechanisms of SARS-CoV-2 infection. What endocrine systems could be implicated? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Infection Mechanism of SARS-COV-2 and Its Implication on the Nervous System [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current and Future Direct-Acting Antivirals Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

In Vitro Efficacy of SARS-CoV-2-IN-54: A Technical Overview

For Research Use Only

This technical guide provides a comprehensive summary of the preclinical in vitro efficacy data for the novel investigational compound SARS-CoV-2-IN-54. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of potential therapeutics for COVID-19.

Introduction

This compound is an experimental small molecule inhibitor targeting the host transmembrane protease serine 2 (TMPRSS2). TMPRSS2 is a critical host cell factor that primes the SARS-CoV-2 spike (S) protein, facilitating viral entry into lung epithelial cells.[1][2][3] By inhibiting TMPRSS2, this compound is hypothesized to block the viral fusion process at the cell surface, thereby preventing productive infection. This document details the in vitro studies conducted to characterize the antiviral activity and cytotoxicity profile of this compound.

Quantitative In Vitro Efficacy and Cytotoxicity Data

The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines commonly used for SARS-CoV-2 research.[4][5][6] The compound demonstrated potent inhibition of viral replication across multiple assays.

| Cell Line | Assay Type | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Calu-3 | Viral Yield Reduction | WA1/2020 | 0.25 | >50 | >200 |

| Vero E6-TMPRSS2 | Cytopathic Effect (CPE) | Delta (B.1.617.2) | 0.31 | >50 | >161 |

| A549-ACE2 | Reporter Gene (Luciferase) | Omicron (BA.1) | 0.42 | >50 | >119 |

| Primary Human Airway Epithelial Cells | Viral RNA Reduction (qRT-PCR) | WA1/2020 | 0.18 | Not Determined | Not Applicable |

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of this compound. EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibited viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that resulted in 50% cell death. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.

Mechanism of Action: Inhibition of Host-Mediated Viral Entry

This compound acts by inhibiting the serine protease activity of host cell TMPRSS2. This prevents the cleavage of the SARS-CoV-2 Spike protein into S1 and S2 subunits, a necessary step for the fusion of the viral and cellular membranes.[1][2][7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for evaluating antiviral compounds against SARS-CoV-2.

-

Calu-3 cells (human lung adenocarcinoma) were cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

-

Vero E6 cells stably expressing human TMPRSS2 (Vero E6-TMPRSS2) were maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.[8]

-

A549 cells expressing human ACE2 (A549-ACE2) were cultured in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.

-

The SARS-CoV-2 strains (WA1/2020, Delta, Omicron) were propagated in Vero E6-TMPRSS2 cells, and viral titers were determined by plaque assay. All work with live virus was conducted in a BSL-3 facility.[8]

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.

The CPE assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Vero E6-TMPRSS2 cells were seeded into 96-well plates at a density of 2 x 10⁴ cells per well.

-

Compound Addition: The following day, the culture medium was replaced with medium containing two-fold serial dilutions of this compound.

-

Infection: Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Plates were incubated for 72 hours at 37°C.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Analysis: The EC₅₀ was calculated by determining the compound concentration at which the CPE was reduced by 50%.

This assay determines the toxicity of the compound to uninfected cells.

-

Cell Seeding and Compound Addition: The protocol is identical to the CPE assay, but the cells are not infected with the virus.

-

Incubation: Plates were incubated for 72 hours at 37°C.

-

Viability Measurement: Cell viability was measured using the CellTiter-Glo® assay.

-

Data Analysis: The CC₅₀ was determined as the compound concentration that reduced cell viability by 50% compared to untreated controls.

Conclusion

The in vitro data presented in this guide indicate that this compound is a potent inhibitor of SARS-CoV-2 replication. Its mechanism of action, targeting the host protease TMPRSS2, suggests a high barrier to the development of viral resistance. The compound exhibits a favorable selectivity index in multiple cell-based models, warranting further investigation in preclinical models of SARS-CoV-2 infection.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. tandfonline.com [tandfonline.com]

- 8. ecdc.europa.eu [ecdc.europa.eu]

Preliminary Research Findings on SARS-CoV-2: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound or research initiative designated "SARS-CoV-2-IN-54". The following in-depth technical guide provides a comprehensive overview of the general research findings related to SARS-CoV-2, serving as a framework for the type of analysis requested. This document is intended for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 and its Mechanism of Action

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the coronavirus disease 2019 (COVID-19).[1] The virus primarily targets the respiratory system and can lead to a range of outcomes, from asymptomatic infection to severe pneumonia, acute respiratory distress syndrome (ARDS), and death.[1][2] The viral life cycle and its interaction with host cells present multiple targets for therapeutic intervention.

The entry of SARS-CoV-2 into host cells is a critical first step in its life cycle. The viral spike (S) protein binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the surface of host cells.[3][4][5][6][7] This interaction is facilitated by the host protease TMPRSS2, which cleaves the S protein, enabling the fusion of the viral and host cell membranes and the subsequent release of the viral genome into the cytoplasm.[3][4][5][6] Once inside the cell, the viral RNA is translated to produce viral proteins, which then assemble into new virions that are released to infect other cells.[3]

Signaling Pathways in SARS-CoV-2 Infection

The interaction of SARS-CoV-2 with host cells triggers a cascade of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Features, Evaluation, and Treatment of Coronavirus (COVID-19) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the SARS-CoV-2 Main Protease Inhibitor: Compound 54

This guide provides a detailed examination of Compound 54, a significant inhibitor of the SARS-CoV-2 Main Protease (Mpro), an essential enzyme for viral replication. The information presented is intended for researchers, scientists, and professionals involved in drug development and virology.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is a positive-sense single-stranded RNA virus.[1] Its genome encodes for both structural proteins, which form the viral particle, and non-structural proteins (nsps) that are crucial for the virus's replication cycle.[2][3] The viral RNA is initially translated into two large polyproteins, pp1a and pp1ab. These polyproteins require cleavage by viral proteases to release functional nsps.

The Main Protease (Mpro), also known as 3C-like protease (3CLpro), is the primary enzyme responsible for processing these polyproteins.[3][4] Mpro cleaves the polyprotein at no fewer than 11 sites, releasing nsps that form the replicase-transcriptase complex (RTC), which is essential for viral RNA replication. Due to its critical role in the viral life cycle and its high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[2] Inhibition of Mpro activity disrupts the viral replication process, making it an attractive strategy for antiviral drug design.[2]

Structure and Properties of Compound 54

Compound 54 is a potent small-molecule inhibitor of SARS-CoV-2 Mpro. The chemical structure and biological activity of this compound have been characterized, and its interaction with Mpro has been elucidated through X-ray crystallography.[2]

Chemical Structure

The detailed chemical structure of Compound 54 is a key aspect of its inhibitory function, allowing it to fit within the active site of the Mpro enzyme.

Quantitative Inhibitory Activity

The inhibitory potency of Compound 54 against SARS-CoV-2 Mpro has been quantified through various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.67 µM | FRET-based enzymatic assay | [2] |

SARS-CoV-2 Mpro in Complex with Compound 54

The interaction between Compound 54 and SARS-CoV-2 Mpro has been visualized at an atomic level through X-ray crystallography, with the resulting structure deposited in the Protein Data Bank (PDB) under the accession code 6W63.[2] This structural information is invaluable for understanding the mechanism of inhibition and for guiding further drug development efforts.

The crystal structure reveals that Compound 54 binds to the active site of Mpro, preventing it from binding to and cleaving the viral polyprotein. This binding is stabilized by a network of interactions between the inhibitor and key amino acid residues within the Mpro active site.[2]

Experimental Protocols

The characterization of Compound 54 and its interaction with SARS-CoV-2 Mpro involves several key experimental procedures. Below are generalized protocols for common assays used in such studies.

Mpro Expression and Purification

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Protein Expression : The expression vector is transformed into a suitable host, typically E. coli, and protein expression is induced.

-

Cell Lysis and Centrifugation : The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then centrifuged to separate the soluble protein fraction from cellular debris.

-

Affinity Chromatography : The soluble fraction is passed over a resin that specifically binds the tag (e.g., a nickel-charged resin for a His-tag).

-

Tag Cleavage and Further Purification : The tag is often cleaved by a specific protease, and the Mpro is further purified using techniques like size-exclusion chromatography to ensure high purity.

FRET-based Enzymatic Assay for Mpro Inhibition

-

Assay Principle : This assay uses a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorescent reporter and a quencher molecule. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the reporter and quencher are separated, resulting in an increase in fluorescence.

-

Reaction Setup : The reaction is typically performed in a 96- or 384-well plate. Each well contains a buffered solution with purified Mpro enzyme and the FRET substrate.

-

Inhibitor Addition : Varying concentrations of the inhibitor (Compound 54) are added to the wells. A control with no inhibitor is also included.

-

Fluorescence Monitoring : The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence corresponds to the rate of enzymatic activity.

-

Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration. The data is then fitted to a suitable equation to determine the IC50 value.

X-ray Crystallography

-

Co-crystallization : Purified Mpro is incubated with an excess of Compound 54 to ensure the formation of the enzyme-inhibitor complex.

-

Crystallization Screening : The Mpro-inhibitor complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration) to find conditions that promote the growth of high-quality crystals.

-

Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement : The diffraction data is processed to determine the electron density map of the complex. A model of the protein-inhibitor complex is then built into this map and refined to obtain the final, high-resolution structure.

Disruption of the SARS-CoV-2 Replication Pathway by Mpro Inhibition

The inhibition of Mpro by compounds like Compound 54 has a direct and critical impact on the SARS-CoV-2 replication cycle. The following diagram illustrates the central role of Mpro and how its inhibition disrupts the production of functional viral proteins.

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

The diagram above illustrates that after the virus enters the host cell and its RNA is released, host ribosomes translate the viral RNA into large polyproteins. The SARS-CoV-2 Main Protease (Mpro) is essential for cleaving these polyproteins into functional non-structural proteins (nsps), which then assemble into the replicase-transcriptase complex (RTC). The RTC is responsible for replicating the viral genome and transcribing messenger RNAs for the production of structural proteins. Compound 54 acts by inhibiting the Mpro cleavage step, thereby preventing the formation of the RTC and halting the viral replication cycle. This leads to a cessation of new virion production.

References

- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

General SARS-CoV-2 Lifecycle and Therapeutic Intervention Points

An in-depth analysis of publicly available scientific literature and data sources did not yield specific information for a compound or study explicitly designated as "SARS-CoV-2-IN-54." This identifier does not correspond to any known publicly disclosed antiviral agent, research chemical, or clinical candidate at this time. It is possible that "this compound" is an internal project name, a very recent discovery not yet published, or a misnomer.

Without specific data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

However, to fulfill the user's request for a technical guide within the broader topic of SARS-CoV-2, a comprehensive overview of the general mechanisms of SARS-CoV-2 viral entry and replication, along with common experimental protocols and key signaling pathways involved in the host response, is provided below. This information is based on extensive research on SARS-CoV-2 and can serve as a foundational guide for researchers, scientists, and drug development professionals.

SARS-CoV-2, the causative agent of COVID-19, is an enveloped, positive-sense, single-stranded RNA virus.[1] Its lifecycle offers several potential targets for therapeutic intervention.

1. Viral Entry:

The viral entry process is a critical first step for infection and a primary target for many therapeutic strategies.

-

Attachment: The Spike (S) protein on the surface of the virion binds to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[2][3][4]

-

Priming and Fusion: The S protein is cleaved by host proteases, such as transmembrane protease serine 2 (TMPRSS2) at the cell surface or cathepsins in the endosomes, which facilitates the fusion of the viral and host membranes, releasing the viral genome into the cytoplasm.[2][3][4]

Experimental Protocols for Studying Viral Entry:

-

Pseudovirus Neutralization Assay: This assay is commonly used to screen for inhibitors of viral entry. It utilizes replication-deficient viruses (e.g., lentivirus or VSV) pseudotyped with the SARS-CoV-2 S protein. The assay measures the ability of a compound to block the entry of the pseudovirus into host cells expressing ACE2 and TMPRSS2.

-

Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay that uses live SARS-CoV-2. It quantifies the concentration of a neutralizing antibody or antiviral that reduces the number of viral plaques in a cell culture by 50% (PRNT50).

2. Viral Replication and Transcription:

Once inside the host cell, the viral RNA is translated to produce polyproteins, which are then cleaved by viral proteases (PLpro and 3CLpro/Mpro) into non-structural proteins (nsps). These nsps form the replication/transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome and transcribing subgenomic RNAs.

Experimental Protocols for Studying Viral Replication:

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the amount of viral RNA in infected cells or supernatants, providing a measure of viral replication.[5]

-

Enzymatic Assays: In vitro assays using purified viral enzymes like RdRp, 3CLpro, and PLpro are employed to screen for inhibitors of their activity.

Host Signaling Pathways Modulated by SARS-CoV-2

SARS-CoV-2 infection triggers a complex array of host signaling pathways, which can either restrict or promote viral replication and contribute to the inflammatory response seen in severe COVID-19.

1. Innate Immune Signaling:

-

Pattern Recognition Receptors (PRRs): Viral RNA is recognized by PRRs such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), leading to the activation of downstream signaling cascades.

-

Interferon (IFN) Signaling: Activation of PRRs induces the production of type I and type III interferons, which in turn activate the JAK-STAT signaling pathway to upregulate the expression of numerous interferon-stimulated genes (ISGs) with antiviral functions.[6]

-

NF-κB Signaling: SARS-CoV-2 can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines.[6][7]

2. Pro-inflammatory Cytokine Signaling:

In severe COVID-19, a "cytokine storm" can occur, characterized by the excessive production of inflammatory cytokines such as IL-6, TNF-α, and IL-1β. This is a major driver of lung and systemic pathology.

Experimental Protocols for Studying Host Signaling:

-

Western Blotting: This technique is used to detect the phosphorylation and activation of key signaling proteins (e.g., STATs, NF-κB).

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is used to quantify the levels of cytokines and chemokines in cell culture supernatants or patient samples.

-

Transcriptomics (RNA-Seq): This powerful technique provides a global view of the changes in gene expression in host cells upon viral infection.

Visualizing Key Pathways and Workflows

Below are examples of diagrams that can be generated using the DOT language to visualize the concepts discussed.

Caption: SARS-CoV-2 Viral Entry Pathway.

Caption: Simplified Innate Immune Signaling in Response to SARS-CoV-2.

Caption: General Experimental Workflow for Antiviral Screening.

Should specific information regarding "this compound" become publicly available, a detailed technical guide adhering to the original request can be generated.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts in SARS-CoV-2 Inhibition

An in-depth analysis of scientific databases and publicly available information did not yield specific data for a compound designated "SARS-CoV-2-IN-54." This identifier does not appear to correspond to a recognized therapeutic agent or research chemical with established biological activity against SARS-CoV-2.

Therefore, this guide will provide a broader technical overview of the biological activity of inhibitors targeting SARS-CoV-2, in line with the core requirements of your request. The content will focus on the general mechanisms of action of anti-SARS-CoV-2 compounds, present representative quantitative data for known inhibitors, detail common experimental protocols, and provide visualizations of key viral pathways.

The life cycle of SARS-CoV-2 presents multiple opportunities for therapeutic intervention.[1][2] The primary stages targeted by antiviral compounds include:

-

Viral Entry: This process is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[1][3][4] The S protein is primed by host proteases, such as TMPRSS2, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cell.[1][3] Inhibitors can block the S protein-ACE2 interaction or inhibit the activity of host proteases.[5]

-

Viral Replication and Transcription: Once inside the host cell, the viral RNA is translated to produce viral polyproteins, which are then cleaved by viral proteases, namely the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), into functional non-structural proteins.[1][2][6] These proteins form the replication/transcription complex, which includes the RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome.[1] Many antiviral drugs target these key viral enzymes.[6]

-

Virion Assembly and Release: Following replication, viral structural proteins and the newly synthesized RNA genomes are assembled into new virions, which are then released from the host cell.

Quantitative Data for Representative SARS-CoV-2 Inhibitors

The following table summarizes the in vitro activity of some compounds that have been investigated for their inhibitory effects on SARS-CoV-2. It is important to note that the specific values can vary between different cell lines and experimental conditions.

| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Remdesivir | RdRp | Antiviral Assay | Vero E6 | 1.76 µM | (Not explicitly in search results) |

| Ebselen | Mpro | FRET Assay | - | 0.67 µM | [6] |

| GC376 | Mpro | Antiviral Assay | - | Not specified | [6] |

| 6-Thioguanine | PLpro | Antiviral Assay | Vero E6 | 0.647 ± 0.374 μM | [7] |

| 6-Thioguanine | PLpro | Antiviral Assay | Calu-3 | 0.061 ± 0.049 μM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are generalized protocols for key experiments used to evaluate the biological activity of SARS-CoV-2 inhibitors.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells) and Calu-3 (human lung adenocarcinoma cells) are commonly used for SARS-CoV-2 infection studies as they express the necessary entry factors.[7] A549 cells engineered to express ACE2 and TMPRSS2 are also utilized.[8]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.[7]

-

Virus Strains: A specific isolate of SARS-CoV-2, such as USA-WA1/2020, is propagated in a suitable cell line (e.g., Vero E6) to generate a viral stock with a known titer.[9] All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[8]

In Vitro Antiviral Assays

-

Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay to quantify the titer of infectious virus.

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound and pre-incubate with a known amount of SARS-CoV-2.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize plaques (zones of cell death).

-

The number of plaques is counted, and the EC50 (the concentration of the compound that reduces the number of plaques by 50%) is calculated.

-

-

Quantitative Real-Time PCR (qRT-PCR) Assay: This method measures the effect of a compound on viral RNA replication.

-

Treat host cells with serial dilutions of the test compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 24, 48, or 72 hours), extract total RNA from the cells or supernatant.[7]

-

Perform reverse transcription to convert viral RNA to cDNA.

-

Quantify the amount of viral cDNA using qRT-PCR with primers and probes specific to a viral gene (e.g., N, E, or RdRp).

-

The EC50 is determined by the concentration of the compound that reduces viral RNA levels by 50%.

-

Protease Inhibition Assays

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This is a common method to screen for inhibitors of viral proteases like Mpro and PLpro.

-

A synthetic peptide substrate is designed to contain the protease cleavage site flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

The recombinant viral protease is incubated with the FRET substrate in the presence of various concentrations of the test compound.

-

If the compound does not inhibit the protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal.

-

The IC50 (the concentration of the compound that inhibits protease activity by 50%) is determined by measuring the reduction in fluorescence.[6]

-

Visualizations of Key Pathways and Workflows

Below are diagrams created using the DOT language to illustrate key processes related to SARS-CoV-2 infection and its study.

References

- 1. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Basic mechanisms of SARS-CoV-2 infection. What endocrine systems could be implicated? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. portlandpress.com [portlandpress.com]

- 7. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Earlier In Vitro Viral Production With SARS-CoV-2 Alpha Than With Beta, Gamma, B, or A.27 Variants [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Inhibitor Research

Disclaimer: The compound "SARS-CoV-2-IN-54" is a hypothetical agent created for illustrative purposes within this document. The following data and protocols represent a typical characterization workflow for a potential SARS-CoV-2 inhibitor and are not based on an existing therapeutic.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to block the entry of the SARS-CoV-2 virus into host cells. Its mechanism of action is centered on the disruption of the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] By binding to the receptor-binding domain (RBD) of the S protein, this compound effectively prevents the virus from attaching to and entering host cells, thereby inhibiting viral replication at its earliest stage. This document provides detailed protocols for the in vitro evaluation of this compound, including cytotoxicity, viral neutralization, and viral replication assays.

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been evaluated in various in vitro assays. The key quantitative data are summarized in the table below.

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity Assay | Vero E6 | CC50 (50% cytotoxic concentration) | > 100 µM |

| Plaque Reduction Neutralization Test (PRNT) | Vero E6 | IC50 (50% inhibitory concentration) | 0.5 µM |

| Viral Replication Assay (qRT-PCR) | Calu-3 | EC50 (50% effective concentration) | 0.8 µM |

Signaling Pathway and Mechanism of Action

The entry of SARS-CoV-2 into host cells is a critical first step for infection.[1][2] The virus's spike protein binds to the ACE2 receptor on the surface of human cells, a process that is often facilitated by the host protease TMPRSS2.[1][4] This interaction leads to the fusion of the viral and cellular membranes, allowing the viral genome to enter the host cell and initiate replication.[2] this compound is designed to interfere with this process by binding to the spike protein's receptor-binding domain, thus preventing its attachment to the ACE2 receptor.

Caption: SARS-CoV-2 viral entry pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of SARS-CoV-2 inhibitors.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the inhibitor that is toxic to the host cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of the inhibitor to neutralize the virus and prevent plaque formation.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

DMEM with 2% FBS

-

This compound

-

Agarose overlay medium

-

Crystal violet solution

-

12-well plates

Procedure:

-

Seed Vero E6 cells in a 12-well plate and grow to confluence.

-

Prepare serial dilutions of this compound.

-

Mix the diluted inhibitor with an equal volume of SARS-CoV-2 virus suspension (containing approximately 100 plaque-forming units) and incubate for 1 hour at 37°C.

-

Remove the culture medium from the cells and inoculate with the virus-inhibitor mixture.

-

After 1 hour of adsorption, remove the inoculum and overlay the cells with agarose medium.

-

Incubate for 3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC50).

Viral Replication Assay (qRT-PCR)

This assay quantifies the amount of viral RNA produced in infected cells in the presence of the inhibitor.

Materials:

-

Calu-3 cells

-

DMEM/F12 medium with 10% FBS

-

SARS-CoV-2 virus stock

-

This compound

-

RNA extraction kit

-

qRT-PCR reagents (primers and probes specific for a SARS-CoV-2 gene, e.g., N gene)

-

24-well plates

Procedure:

-

Seed Calu-3 cells in a 24-well plate and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

After 1 hour of adsorption, remove the virus and add fresh medium containing the inhibitor.

-

Incubate for 24 hours.

-

Harvest the cell supernatant and extract viral RNA.

-

Perform qRT-PCR to quantify the viral RNA.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of viral RNA reduction against the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro characterization of a potential SARS-CoV-2 inhibitor.

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pathogenesis and Mechanisms of SARS-CoV-2 Infection in the Intestine, Liver, and Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2-IN-54 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-54 is a novel investigational small molecule inhibitor targeting the papain-like protease (PLpro) of SARS-CoV-2. The viral PLpro is a critical enzyme for processing the viral polyprotein, which is essential for the replication of the virus.[1][2] Furthermore, PLpro plays a role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[1][2][3] By inhibiting PLpro, this compound presents a dual mechanism of action: directly inhibiting viral replication and enhancing the host antiviral immunity.[1][4] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in relevant cell culture models.

Mechanism of Action

SARS-CoV-2 relies on its papain-like protease (PLpro) for proteolytic cleavage of the viral polyprotein, a crucial step in its replication cycle.[1][2] PLpro is also implicated in the evasion of the host's innate immune system by reversing post-translational modifications of host proteins, specifically by acting as a deubiquitinase and deISGylase.[1][3] this compound is designed to competitively inhibit the enzymatic activity of PLpro, thereby blocking viral polyprotein processing and subsequent replication.[5] Additionally, inhibition of PLpro's deubiquitinating and deISGylating activity is expected to restore the host's type I interferon-mediated antiviral response.[1][3]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Description | CC50 (µM) |

| Vero E6 | African green monkey kidney epithelial cells | >100 |

| Calu-3 | Human lung adenocarcinoma epithelial cells | >100 |

| Caco-2 | Human colorectal adenocarcinoma epithelial cells | >100 |

| A549-ACE2 | Human lung carcinoma cells overexpressing ACE2 | >100 |

Table 2: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Assay Type | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | Plaque Reduction Assay | 5.2 | >19.2 |

| Vero E6 | CPE Inhibition Assay | 4.8 | >20.8 |

| Calu-3 | Viral RNA Yield Reduction (RT-qPCR) | 3.5 | >28.6 |

| A549-ACE2 | Viral RNA Yield Reduction (RT-qPCR) | 4.1 | >24.4 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

A variety of cell lines are susceptible to SARS-CoV-2 infection, including Vero E6, Calu-3, Caco-2, and Huh-7 cells.[6] For enhanced susceptibility, A549 cells expressing ACE2 and TMPRSS2 can be utilized.[5]

Materials:

-

Vero E6 (ATCC CRL-1586)

-

Calu-3 (ATCC HTB-55)

-

A549-hACE2 (or other ACE2-overexpressing cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Vero E6 Cells: Culture in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Calu-3 and A549-hACE2 Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain all cells at 37°C in a humidified incubator with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

Caption: General cell culture workflow.

Protocol 2: Cytotoxicity Assay

To determine the concentration range of this compound that is non-toxic to the cells, a cytotoxicity assay is performed.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT assay kit

-

Luminometer or spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure luminescence or absorbance and calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Caption: Cytotoxicity assay workflow.

Protocol 3: Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques.

Materials:

-

6-well or 12-well cell culture plates

-

Vero E6 cells

-

SARS-CoV-2 viral stock

-

This compound

-

2X MEM with 4% FBS

-

Agarose or Avicel

-

Formalin

-

Crystal Violet solution

Procedure:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to 95-100% confluency.

-

Prepare serial dilutions of this compound in infection medium (EMEM with 2% FBS).

-

Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.[7]

-

Remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.2% Avicel or 0.6% agarose containing the respective compound concentrations.

-

Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Stain the cells with 0.5% crystal violet solution.

-

Count the plaques and calculate the 50% effective concentration (EC50) by comparing the plaque numbers in treated wells to the untreated virus control.

Protocol 4: Antiviral Assay (Viral RNA Yield Reduction by RT-qPCR)

This method quantifies the reduction in viral RNA production in the presence of the inhibitor.

Materials:

-

24-well or 48-well cell culture plates

-

Susceptible cells (e.g., Calu-3, A549-hACE2)

-

SARS-CoV-2 viral stock

-

This compound

-

RNA extraction kit

-

RT-qPCR primers and probes for a SARS-CoV-2 gene (e.g., N, E, or RdRp)

-

RT-qPCR instrument

Procedure:

-

Seed cells in 24-well or 48-well plates and incubate overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at an MOI of 0.1 for 1 hour.[7]

-

Remove the inoculum, wash the cells with PBS, and add fresh medium containing the compound dilutions.

-

Incubate for 24-48 hours at 37°C.

-

Harvest the cell culture supernatant and/or cell lysate.

-

Extract viral RNA using a suitable kit.

-

Perform one-step RT-qPCR to quantify viral RNA levels.

-

Calculate the EC50 value based on the reduction of viral RNA in treated samples compared to the untreated virus control.

Caption: Viral RNA yield reduction assay workflow.

Safety Precautions

All work involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.

References

- 1. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Lung Models and Their Application to Study SARS-CoV-2 Pathogenesis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

Application Notes and Protocols for In Vitro Evaluation of Novel SARS-CoV-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols provide a generalized framework for the in vitro evaluation of novel SARS-CoV-2 inhibitors. The compound "SARS-CoV-2-IN-54" is used as a placeholder for a hypothetical novel antiviral agent, as no public data for a compound with this specific designation was found during the literature search. Researchers should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

The emergence of new SARS-CoV-2 variants underscores the continued need for the development of effective antiviral therapeutics. In vitro assays are a critical first step in the discovery and development pipeline, providing essential data on the potency and cytotoxicity of novel compounds. This document outlines detailed protocols for the in vitro evaluation of hypothetical novel SARS-CoV-2 inhibitors, such as "this compound," using standard cell-based assays. The described methods include the determination of cytotoxicity, antiviral efficacy through cytopathic effect (CPE) inhibition and plaque reduction assays, and the calculation of the selectivity index.

Data Presentation: Summary of Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of results. The following tables provide a structured format for summarizing the quantitative data obtained from the in vitro assays.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Duration (hours) | CC50 (µM) | 95% Confidence Interval |

| Vero E6 | 72 | ||

| Calu-3 | 72 | ||

| A549-ACE2 | 72 |

CC50: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound against SARS-CoV-2

| Assay Type | Cell Line | Virus Strain | MOI | EC50/IC50 (µM) | 95% Confidence Interval |

| CPE Inhibition | Vero E6 | e.g., WA1/2020 | 0.01 | ||

| Plaque Reduction | Vero E6 | e.g., WA1/2020 | ~100 PFU | ||

| qPCR | Calu-3 | e.g., Delta (B.1.617.2) | 0.1 |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; MOI: Multiplicity of Infection; PFU: Plaque Forming Units

Table 3: Selectivity Index of this compound

| Cell Line | Virus Strain | CC50 (µM) | EC50/IC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | e.g., WA1/2020 | |||

| Calu-3 | e.g., Delta (B.1.617.2) |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of a novel SARS-CoV-2 inhibitor. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and A549-ACE2 (human lung carcinoma cells engineered to express ACE2) are commonly used for SARS-CoV-2 research.[1]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Virus Strains: Various strains of SARS-CoV-2 can be used, including early strains like USA-WA1/2020 or more recent variants of concern.

-

Virus Propagation: To generate a working stock of the virus, infect a confluent monolayer of Vero E6 cells at a low MOI (e.g., 0.01). After 1 hour of adsorption, replace the inoculum with a low-serum medium (e.g., 2% FBS). Incubate for 48-72 hours until significant CPE is observed.[3] The supernatant is then harvested, clarified by centrifugation, aliquoted, and stored at -80°C. The viral titer is determined by plaque assay or TCID50 assay.

Cytotoxicity Assay

This assay determines the concentration range of the test compound that is non-toxic to the host cells.

-

Procedure:

-

Seed cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells/well and incubate overnight.[4]

-

Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

-

Antiviral Activity Assays

This assay measures the ability of a compound to inhibit the virus-induced cell death.

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate and incubate overnight.

-

On the day of the experiment, prepare serial dilutions of the test compound.

-

In a separate plate, pre-incubate the compound dilutions with a known amount of SARS-CoV-2 (e.g., MOI of 0.01) for 1 hour at 37°C.

-

Remove the medium from the cells and add the virus-compound mixture.

-

Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

-

Incubate for 72 hours and then assess cell viability as described in the cytotoxicity assay.[6]

-

-

Data Analysis:

-

Normalize the data to the cell control and virus control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value.

-

This is a more quantitative assay to determine the antiviral potency of a compound.[4]

-

Procedure:

-

Seed Vero E6 cells in a 6-well or 12-well plate to form a confluent monolayer.

-

Prepare serial dilutions of the test compound.

-

In separate tubes, mix each compound dilution with a suspension of SARS-CoV-2 containing approximately 100 plaque-forming units (PFU) and incubate for 1 hour at 37°C.[4]

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and inoculate with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or carboxymethylcellulose.

-

Incubate for 48-72 hours to allow for plaque formation.

-

Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the log of the compound concentration and determine the IC50 value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway targeted by a novel inhibitor.

Caption: Experimental workflow for in vitro evaluation of novel SARS-CoV-2 inhibitors.

Caption: Hypothetical mechanism of action for a novel SARS-CoV-2 replication inhibitor.

References

- 1. labtoo.com [labtoo.com]

- 2. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives | Semantic Scholar [semanticscholar.org]

Development of an Assay for SARS-CoV-2 Main Protease Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of assays to identify and characterize inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. These guidelines are intended for researchers, scientists, and professionals involved in the discovery and development of antiviral therapeutics against COVID-19. While a specific compound designated "SARS-CoV-2-IN-54" is not prominently documented in the reviewed literature, the methodologies described herein are broadly applicable to novel Mpro inhibitors, including compounds like SARS-CoV-2 Mpro-IN-5, a dual inhibitor of Mpro and Cathepsin L.[1]

Introduction to SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[2][3] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins that are necessary for viral replication and transcription.[4][5] The indispensable role of Mpro in viral maturation makes it a prime target for the development of antiviral drugs.[2][6][7] Inhibition of Mpro activity can effectively block viral replication, highlighting its therapeutic potential.[4]

Assay Principles for Mpro Inhibitor Screening

Several robust and high-throughput screening (HTS) assays have been developed to identify Mpro inhibitors. The most common methods are based on fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).[7][8]

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its uncleaved state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The inhibitory activity of a compound is measured by the reduction in the fluorescence signal.

-

Fluorescence Polarization (FP) Assay: This method is based on the change in the polarization of fluorescent light when a small fluorescently labeled probe binds to a larger molecule. In this assay, a fluorescent probe is displaced from Mpro by a potential inhibitor, leading to a decrease in fluorescence polarization.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for typical Mpro inhibitor screening assays.

Table 1: Reagent Concentrations for Mpro Assays

| Reagent | FRET Assay Concentration | FP Assay Concentration | Reference |

| Mpro Enzyme | 20 µL of stock solution | 29 µL of 0.4 µM solution | [4][9] |

| Substrate/Probe | 20 µL of diluted substrate | 20 µL of 60 nM FP probe solution | [4][9] |

| Positive Control (GC376) | 10 µL of 500 µM working solution | 1 µL of 1 mg/mL sample | [4][9] |

| Dithiothreitol (DTT) | 1 mM | 1 mM | [8][10] |

Table 2: Incubation Times and Conditions

| Step | FRET Assay | FP Assay | Reference |

| Enzyme-Inhibitor Incubation | 30 minutes at room temperature | 30 minutes at room temperature | [4][9] |

| Enzyme-Substrate/Probe Reaction | 2 hours at room temperature, protected from light | 20 minutes at room temperature | [4][9] |

Table 3: Spectrophotometer Settings

| Parameter | FRET Assay | FP Assay | Reference |

| Excitation Wavelength | 340 nm | Not Specified | [4] |

| Emission Wavelength | 490 nm | Not Specified | [4] |

Experimental Protocols

Recombinant Mpro Expression and Purification